1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Neuroleptic Properties
Dibenzo[b,f][1,4]oxazepines, closely related to the compound , have been prepared using methods such as aminolysis and cyclodehydration. These compounds are noted for their neuroleptic properties, which make them of interest in the development of treatments for psychiatric disorders (Hunziker, Fischer, & Schmutz, 1967).
Biological Activity
The dibenzo[b,f][1,4]oxazepine series, including the compound in focus, are recognized for their neuroleptic effects. Synthesis can be achieved through aminolysis of iminochlorides or the Bischler-Napieralski ring closure, pointing to their significance in developing antipsychotic medications (Schmutz, Künzle, Hunziker, & Gauch, 1967).
Advanced Synthetic Approaches
Innovative synthetic methodologies have been developed for dibenzo[d,f][1,3]oxazepine skeletons, highlighting the versatile applications of such compounds in creating biologically active substances. This demonstrates the compound's role in synthesizing novel heterocyclic compounds with potential therapeutic applications (Murata et al., 2021).
Properties
IUPAC Name |
1-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-4-6-18-16(9-12)23-19(24)15-10-13(5-7-17(15)26-18)22-20(25)21-11-14-3-2-8-27-14/h2-10H,11H2,1H3,(H,23,24)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVUABPBTYMDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NCC4=CC=CS4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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